Cas no 2138519-83-0 (5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester)

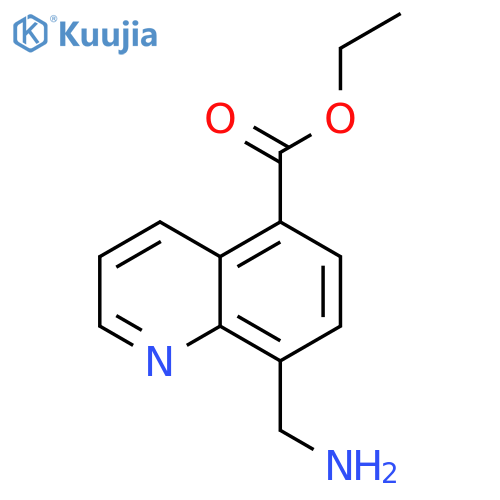

2138519-83-0 structure

商品名:5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester

CAS番号:2138519-83-0

MF:C13H14N2O2

メガワット:230.262463092804

CID:5301358

5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester

-

- インチ: 1S/C13H14N2O2/c1-2-17-13(16)11-6-5-9(8-14)12-10(11)4-3-7-15-12/h3-7H,2,8,14H2,1H3

- InChIKey: QJQIEJSBWXSRBS-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=C(C(OCC)=O)C=CC=2CN)C=CC=1

5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-765523-0.1g |

ethyl 8-(aminomethyl)quinoline-5-carboxylate |

2138519-83-0 | 95% | 0.1g |

$1019.0 | 2024-05-22 | |

| Enamine | EN300-765523-5.0g |

ethyl 8-(aminomethyl)quinoline-5-carboxylate |

2138519-83-0 | 95% | 5.0g |

$3355.0 | 2024-05-22 | |

| Enamine | EN300-765523-2.5g |

ethyl 8-(aminomethyl)quinoline-5-carboxylate |

2138519-83-0 | 95% | 2.5g |

$2268.0 | 2024-05-22 | |

| Enamine | EN300-765523-0.05g |

ethyl 8-(aminomethyl)quinoline-5-carboxylate |

2138519-83-0 | 95% | 0.05g |

$972.0 | 2024-05-22 | |

| Enamine | EN300-765523-1.0g |

ethyl 8-(aminomethyl)quinoline-5-carboxylate |

2138519-83-0 | 95% | 1.0g |

$1157.0 | 2024-05-22 | |

| Enamine | EN300-765523-10.0g |

ethyl 8-(aminomethyl)quinoline-5-carboxylate |

2138519-83-0 | 95% | 10.0g |

$4974.0 | 2024-05-22 | |

| Enamine | EN300-765523-0.5g |

ethyl 8-(aminomethyl)quinoline-5-carboxylate |

2138519-83-0 | 95% | 0.5g |

$1111.0 | 2024-05-22 | |

| Enamine | EN300-765523-0.25g |

ethyl 8-(aminomethyl)quinoline-5-carboxylate |

2138519-83-0 | 95% | 0.25g |

$1065.0 | 2024-05-22 |

5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

2138519-83-0 (5-Quinolinecarboxylic acid, 8-(aminomethyl)-, ethyl ester) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 5587-61-1(Triisocyanato(methyl)silane)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量